9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
“9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” is a complex organic compound that belongs to the class of pyrimidoisoquinoline derivatives
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
InChI |
InChI=1S/C22H23N3O6/c1-29-7-6-25-20-19(21(27)24-22(25)28)14-8-13(9-16(26)15(14)11-23-20)12-4-5-17(30-2)18(10-12)31-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,24,27,28) |
InChI Key |
QHQQUEAELIQKLQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Pyrimido Ring: This step may involve cyclization reactions using appropriate reagents and catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Use of metal catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration of the aromatic ring using halogens or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, derivatives of pyrimidoisoquinoline have shown potential as enzyme inhibitors and receptor modulators. They may be used in studies related to cell signaling and metabolic pathways.
Medicine
Medicinally, such compounds are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of “9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cell signaling.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Isoquinoline Alkaloids: Naturally occurring compounds with isoquinoline cores, such as berberine and papaverine.
Uniqueness
The uniqueness of “9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” lies in its specific functional groups and structural configuration, which may confer unique biological activities and chemical reactivity.
Biological Activity
The compound 9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A pyrimidine core
- Isoquinoline moiety
- Multiple methoxy substituents
This structural complexity is believed to contribute to its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antitumor properties. In particular, studies have shown that similar structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, compounds with structural similarities have been reported to selectively inhibit CDK4 over CDK2 and CDK1, suggesting a potential pathway for the development of anticancer agents .
Antimicrobial Properties
The compound's structural components may also impart antimicrobial properties. In related studies, various substituted isoquinolines have demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . Although specific data on the compound is limited, its structural analogs suggest a promising avenue for further investigation into antimicrobial activity.
Enzyme Inhibition
Preliminary studies have indicated that certain derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example, piperidine derivatives have shown potential as α-glucosidase inhibitors . Given the structural similarities between these compounds and the target compound, it is plausible that similar enzyme inhibition may be observed.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Antitumor Activity | Isoquinoline derivatives exhibited selective CDK4 inhibition. | Potential for development as anticancer therapeutics. |
| Antimicrobial Screening | Related compounds showed significant activity against plant pathogens. | Indicates possible agricultural applications. |
| Enzyme Inhibition | Piperidine derivatives demonstrated α-glucosidase inhibition. | Suggests metabolic pathway modulation could be explored. |
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- CDK Inhibition : By binding to the ATP-binding site of CDKs, it may prevent cell cycle progression.
- Antimicrobial Action : The interaction with bacterial cell wall synthesis pathways could disrupt microbial growth.
- Enzyme Modulation : Inhibiting metabolic enzymes could alter glucose metabolism and energy production in target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
